Methyl (S)-2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)acrylate
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Overview
Description
Preparation Methods
Methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate can be synthesized through various synthetic routes. One common method involves the isolation of the compound from the roots of Microglossa pyrifolia . The specific reaction conditions and industrial production methods are not widely documented, but the compound is typically prepared in a laboratory setting for research purposes .
Chemical Reactions Analysis
Methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate has several scientific research applications. It is used in the study of its analgesic and hepatic activities . Additionally, it is an inhibitor of histone deacetylase, making it useful in investigating the molecular mechanisms of cancer . The compound is also used in various biological and medicinal research studies .
Mechanism of Action
The mechanism of action of Methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate involves its inhibition of histone deacetylase . This inhibition affects the acetylation status of histone proteins, leading to changes in gene expression and cellular functions. The compound’s analgesic and hepatic activities are also attributed to its interaction with specific molecular targets and pathways .
Comparison with Similar Compounds
Methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate is unique due to its specific structure and biological activities. Similar compounds include other benzofuran derivatives, which also exhibit various biological activities . For example, some substituted benzofurans have demonstrated significant anticancer activities . The uniqueness of Methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate lies in its specific analgesic and hepatic activities, as well as its role as a histone deacetylase inhibitor .
Properties
Molecular Formula |
C14H14O4 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 2-[(2S)-5-acetyl-2,3-dihydro-1-benzofuran-2-yl]prop-2-enoate |
InChI |
InChI=1S/C14H14O4/c1-8(14(16)17-3)13-7-11-6-10(9(2)15)4-5-12(11)18-13/h4-6,13H,1,7H2,2-3H3/t13-/m0/s1 |
InChI Key |
VRFFYSMCJGZOPF-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)O[C@@H](C2)C(=C)C(=O)OC |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(C2)C(=C)C(=O)OC |
Origin of Product |
United States |
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